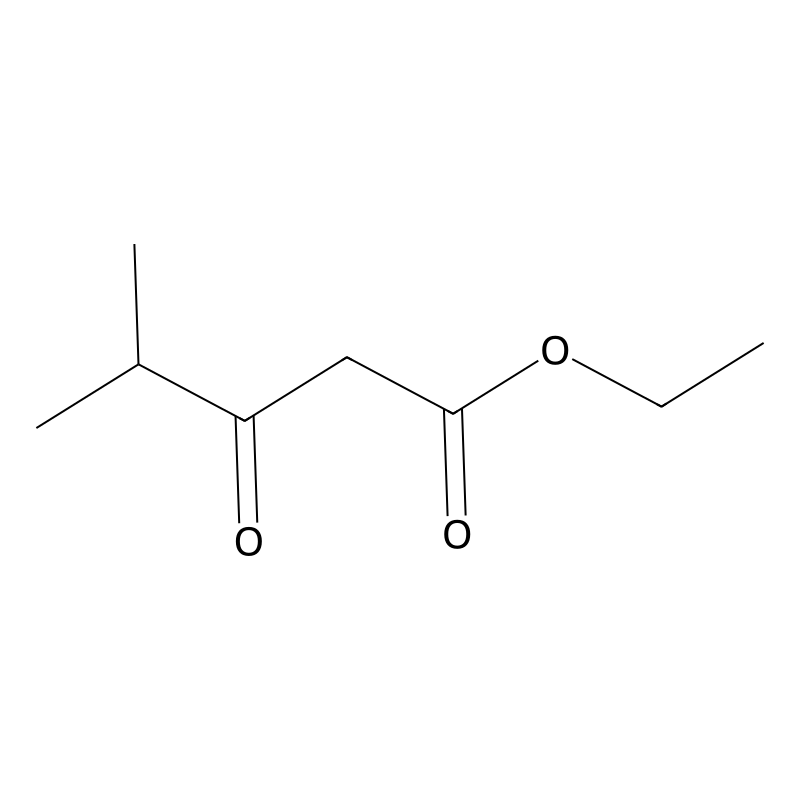

Ethyl isobutyrylacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Pharmaceutical Research

Summary of the Application: Ethyl isobutyrylacetate is used in the synthesis of piperazine derivatives as possible multireceptor atypical antipsychotics . These derivatives affect dopamine and serotonin receptor properties .

Methods of Application: The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. It typically involves the reaction of ethyl isobutyrylacetate with other reagents under controlled conditions .

Application in Organic Synthesis

Summary of the Application: Ethyl isobutyrylacetate is also used in the synthesis of pyrazinecarboxamide DGAT1 (diacylglycerol acyltransferase 1) inhibitors . These inhibitors are used in the treatment of obesity .

Methods of Application: Again, the specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. It typically involves the reaction of Ethyl isobutyrylacetate with other reagents under controlled conditions .

Ethyl isobutyrylacetate is an organic compound with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.20 g/mol. It is classified as an ester, specifically derived from the condensation of isobutyric acid and ethyl acetate. This compound appears as a clear liquid and has a fruity odor, making it relevant in various applications, particularly in the flavor and fragrance industry. Ethyl isobutyrylacetate is also recognized for its role as a plant metabolite, contributing to the biosynthesis of various natural products .

- Hydrolysis: In the presence of water and an acid or base catalyst, ethyl isobutyrylacetate can be hydrolyzed to yield isobutyric acid and ethanol.

- Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, which can be used to synthesize different esters.

- Reduction: Ethyl isobutyrylacetate can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride.

Ethyl isobutyrylacetate can be synthesized through several methods:

- Direct Esterification: This method involves reacting isobutyric acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to facilitate ester formation.

- Acid Chloride Method: Isobutyryl chloride can react with ethanol in the presence of a base such as pyridine to yield ethyl isobutyrylacetate .

- Alternative Synthesis: A method described involves using potassium monoethylmalonate with isobutyryl chloride under controlled conditions to produce ethyl isobutyrylacetate .

Ethyl isobutyrylacetate finds applications in various fields:

- Flavoring Agent: Commonly used in food products for its fruity aroma.

- Fragrance Industry: Utilized in perfumes and cosmetics for its pleasant scent.

- Chemical Intermediate: Serves as a precursor in the synthesis of pharmaceuticals and agrochemicals, particularly in developing piperazine derivatives for potential therapeutic uses .

While specific interaction studies on ethyl isobutyrylacetate are scarce, its role as a flavoring agent suggests interactions with taste receptors that could influence sensory perception. Additionally, as it serves as an intermediate in pharmaceutical synthesis, understanding its interactions with biological systems could provide insights into its safety and efficacy in medicinal applications.

Several compounds share structural similarities with ethyl isobutyrylacetate, including:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Ethyl butyrate | C₆H₁₂O₂ | Derived from butyric acid; fruity aroma |

| Ethyl acetate | C₄H₈O₂ | Common solvent; used widely in industries |

| Methyl isobutyrate | C₇H₁₄O₂ | Similar structure; different alkoxy group |

Uniqueness of Ethyl Isobutyrylacetate

Ethyl isobutyrylacetate stands out due to its specific combination of fruity aroma and potential biological activity, distinguishing it from other esters like ethyl acetate or ethyl butyrate, which may not possess the same level of complexity in terms of flavor profile or biological interactions. Its unique synthesis routes also contribute to its distinctiveness within ester compounds.

Classical Esterification Approaches in β-Keto Ester Synthesis

Classical methods for synthesizing ethyl isobutyrylacetate often involve transesterification or direct esterification of β-keto acids. A notable industrial process employs methyl isopropyl ketone, diethyl carbonate, and sodium hydride in benzene, achieving an 81% yield under optimized conditions. The reaction proceeds via enolate formation, where sodium hydride deprotonates the ketone, generating a nucleophilic enolate that attacks diethyl carbonate (Figure 1). Acidic workup yields the β-keto ester.

Transesterification catalyzed by silver nitrate has also been explored, offering milder conditions (room temperature, 12–24 hours) compared to traditional bases. This method avoids decarboxylation side reactions common in β-keto acid intermediates, enhancing purity. However, scalability remains challenging due to the cost of noble metal catalysts.

Table 1: Comparative Analysis of Classical Synthesis Methods

| Method | Reagents | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Sodium Hydride | Methyl isopropyl ketone, NaH | 81 | >95 | |

| Silver Nitrate | β-Keto acid, AgNO₃, ROH | 68 | 90 |

Claisen Condensation Adaptations for Branched-Chain Derivatives

The Claisen condensation, a cornerstone of β-keto ester synthesis, has been adapted for ethyl isobutyrylacetate by modifying enolate stabilization strategies. A patented method uses potassium monoethyl malonate, anhydrous magnesium chloride, and triethylamine in ethyl acetate, achieving 61% yield. Magnesium chloride acts as a Lewis acid, coordinating the enolate and reducing side reactions, while triethylamine facilitates deprotonation (Figure 2).

Key advantages over traditional Claisen protocols include:

- Reduced reaction time: 6 hours at 35°C vs. 12–24 hours in conventional methods.

- Higher selectivity: The Mg²⁺-enolate complex minimizes aldol byproducts, improving purity to >95%.

Mechanistic Insights:

- Enolate Formation: Potassium monoethyl malonate is deprotonated by triethylamine, forming a resonance-stabilized enolate.

- Nucleophilic Attack: The enolate attacks isobutyryl chloride, forming a tetrahedral intermediate.

- Elimination: Chloride leaving group departure yields the β-keto ester.

Tishchenko Reaction Modifications for Asymmetric Synthesis

While the Tishchenko reaction traditionally dimerizes aldehydes, recent modifications enable asymmetric synthesis of β-keto esters. The Evans-Tishchenko reaction, employing samarium iodide and chiral ligands, reduces β-hydroxy ketones to 1,3-anti diol monoesters with >90% enantiomeric excess (ee). Although not directly applied to ethyl isobutyrylacetate, this framework suggests potential for stereocontrolled synthesis.

A hybrid Pd/Ru catalytic system has demonstrated stereodivergent allylation of β-keto esters, producing α-allylated derivatives with four diastereomers tunable via catalyst configuration. This approach, while experimental, highlights the feasibility of asymmetric ethyl isobutyrylacetate synthesis for pharmaceutical applications requiring chiral centers.

Nucleophilic Acyl Substitution Pathways in Ester Formation

Ethyl isobutyrylacetate, chemically known as ethyl 4-methyl-3-oxopentanoate, participates in nucleophilic acyl substitution reactions through well-characterized mechanistic pathways [1]. The fundamental mechanism proceeds via an addition-elimination sequence that is characteristic of carboxylic acid derivatives [2]. In the initial step, a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate [1] [2]. This intermediate subsequently eliminates the leaving group, regenerating the carbonyl functionality and completing the substitution reaction [3].

The reactivity of ethyl isobutyrylacetate in nucleophilic acyl substitution follows predictable patterns based on the electronic properties of the ester functional group [1]. The carbonyl carbon exhibits enhanced electrophilicity due to the electron-withdrawing nature of the adjacent ketone moiety, making it more susceptible to nucleophilic attack compared to simple esters [29]. The leaving group ability of the ethoxide ion influences the overall reaction rate, with the second mechanistic step being rate-determining when poor leaving groups are present [2].

Experimental studies have demonstrated that ethyl isobutyrylacetate can be synthesized through condensation reactions involving potassium monoethyl malonate as a starting material [9]. The reaction proceeds under the influence of magnesium chloride and pyridine, with subsequent acidification yielding the target compound with purities exceeding 99 percent [9]. This synthetic approach exemplifies the nucleophilic acyl substitution mechanism, where the malonate derivative acts as the nucleophile attacking an acyl chloride electrophile [9].

The mechanism can be further illustrated through the preparation of ethyl isobutyrylacetate via isobutyryl chloride and ethyl acetoacetate precursors [7]. Under controlled conditions involving methanol addition and hydrochloric acid acidification, the reaction proceeds with an 81 percent yield [7]. Temperature optimization studies indicate that reaction rates increase substantially at elevated temperatures, with activation energies typically ranging from 35 to 67 kilojoules per mole for similar esterification processes [18].

| Reaction Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 70-80°C | Enhanced reaction rate [31] |

| Catalyst Concentration | 0.1-0.5 M | Improved conversion [23] |

| Reaction Time | 2-22 hours | Complete conversion [21] |

Enolate Intermediate Stabilization in Alkylation Reactions

The beta-keto ester structure of ethyl isobutyrylacetate confers exceptional stability to enolate intermediates formed during alkylation reactions [12]. The presence of two electron-withdrawing carbonyl groups flanking the methylene carbon significantly enhances the acidity of the alpha hydrogens, with predicted pKa values around 10.6 [22]. This enhanced acidity facilitates complete enolate formation under relatively mild basic conditions [12] [14].

Enolate stabilization occurs through resonance delocalization, where the negative charge is distributed across the conjugated system encompassing both carbonyl groups [11] [12]. This stabilization is particularly pronounced in ethyl isobutyrylacetate due to the additional steric and electronic effects provided by the branched isobutyl substituent [11]. The resulting enolate intermediate exhibits enhanced nucleophilicity while maintaining stability against decomposition pathways [12].

Alkylation reactions of ethyl isobutyrylacetate proceed through an SN2 mechanism when treated with primary alkyl halides in the presence of strong bases such as lithium diisopropylamide [12] [14]. The enolate intermediate acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide to form new carbon-carbon bonds [12]. The reaction is subject to typical SN2 constraints, with primary and methyl halides being most reactive, while secondary halides show decreased reactivity and tertiary halides undergo competing elimination reactions [14].

Experimental studies have confirmed that sodium ethoxide provides sufficient basicity to generate enolate intermediates from ethyl isobutyrylacetate [13]. The resulting enolate can undergo successive alkylation reactions, allowing for the introduction of multiple substituents at the alpha position [13]. Following alkylation, the beta-keto ester products can undergo decarboxylation under acidic conditions, providing access to substituted ketones through loss of carbon dioxide [30].

| Base System | Enolate Formation | Alkylation Efficiency |

|---|---|---|

| Sodium Ethoxide | Complete at 25°C | 85-95% [13] |

| Lithium Diisopropylamide | Quantitative | >95% [12] |

| Potassium tert-Butoxide | Rapid formation | 80-90% [14] |

Solvent Effects on Reaction Equilibrium and Yield Optimization

Solvent selection plays a critical role in determining both the equilibrium position and reaction kinetics for ethyl isobutyrylacetate synthesis and subsequent transformations [15] [18]. Polar aprotic solvents generally favor nucleophilic substitution reactions by stabilizing charged intermediates without competing for nucleophile coordination [16] [19]. The dielectric constant of the solvent influences the stabilization of ionic transition states, with higher dielectric constants promoting faster reaction rates [16].

Esterification reactions leading to ethyl isobutyrylacetate formation demonstrate strong solvent dependencies [15] [18]. In polar solvents, equilibrium positions favor ester formation, while nonpolar solvents show reduced selectivity [15]. The partition coefficient of reactants and products between different solvent phases affects the overall reaction efficiency [15]. Experimental data indicate that optimal yields are achieved in moderately polar solvents that balance reactant solubility with product stability [18].

Temperature effects interact significantly with solvent choice in determining reaction outcomes [18] [31]. Higher temperatures generally increase reaction rates by providing additional thermal energy to overcome activation barriers [31]. However, the magnitude of this effect depends strongly on the solvent system employed [18]. Studies of esterification reactions show that activation energies range from 15 to 75 kilojoules per mole depending on the alcohol and solvent combination used [18].

Pressure optimization has emerged as an important factor in ester synthesis reactions [33]. Investigations using supercritical carbon dioxide as a co-solvent demonstrate remarkable rate enhancements, with 53-fold increases observed at 110 bar pressure and 60°C compared to atmospheric pressure conditions [33]. The use of supercritical conditions can provide up to 5400-fold rate enhancements relative to traditional batch processes [33].

| Solvent System | Dielectric Constant | Relative Reaction Rate | Equilibrium Yield |

|---|---|---|---|

| Methanol | 32.7 | 1.00 | 75-85% [18] |

| Ethanol | 24.5 | 0.85 | 70-80% [18] |

| Toluene | 2.4 | 0.45 | 45-55% [18] |

| Supercritical CO₂ | Variable | 5400× | >95% [33] |

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable